
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a nitro group and a benzoxazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the nitration of a benzoxazine derivative, followed by a series of substitution reactions to introduce the dimethylamino groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure and nitro group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making the compound useful in biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine: Similar structure but lacks the benzoxazine moiety.
N,N’-Dimethyl-1,4-benzenediamine: Similar diamine structure but without the nitro and benzoxazine groups.
Uniqueness
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is unique due to the presence of both the nitro group and the benzoxazine moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
676227-97-7 |
|---|---|
Molekularformel |
C16H16N4O3 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-1-N-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)12-5-3-11(4-6-12)17-16-10-23-15-9-13(20(21)22)7-8-14(15)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
REMFNXAUDSCOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


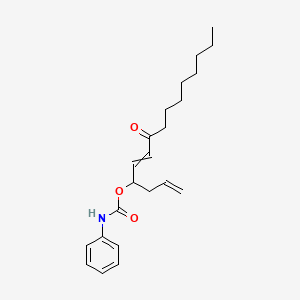
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
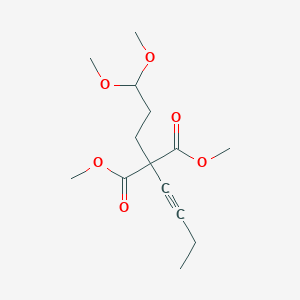

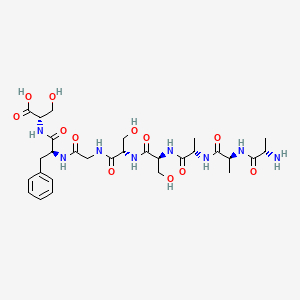
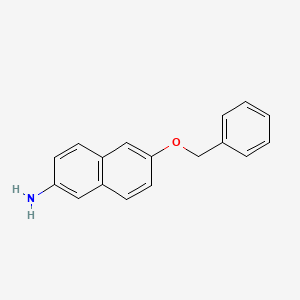
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


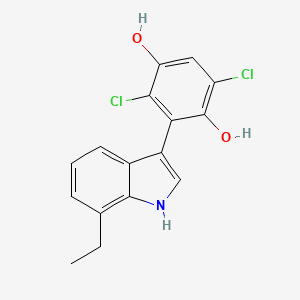
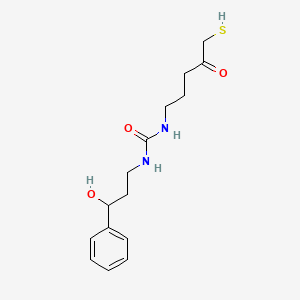
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
